1-(2-Amino-3-mercaptophenyl)propan-1-one

Catalog No.
S14621164
CAS No.
M.F
C9H11NOS
M. Wt
181.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Amino-3-mercaptophenyl)propan-1-one

Product Name

1-(2-Amino-3-mercaptophenyl)propan-1-one

IUPAC Name

1-(2-amino-3-sulfanylphenyl)propan-1-one

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

InChI

InChI=1S/C9H11NOS/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2,10H2,1H3

InChI Key

INUCAKFDHRUAAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)S)N

1-(2-Amino-3-mercaptophenyl)propan-1-one is an organic compound characterized by its molecular formula C9H11NOSC_9H_{11}NOS and a molecular weight of approximately 181.25 g/mol. This compound features a propanone functional group, an amino group, and a mercapto group, which contribute to its unique chemical properties and potential biological activities. The IUPAC name for this compound is 1-(2-amino-3-sulfanylphenyl)propan-1-one, and its structure can be represented by the canonical SMILES notation: CC(=O)CC1=C(C(=CC=C1)S)N.

Due to its functional groups:

  • Substitution Reactions: The mercapto group can participate in nucleophilic substitutions, allowing the formation of new compounds by replacing the mercapto group with other nucleophiles.
  • Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids, which can alter the compound's reactivity and biological activity.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols or other derivatives, impacting its chemical behavior and potential applications.

The biological activity of 1-(2-Amino-3-mercaptophenyl)propan-1-one is attributed to its functional groups. The amino group facilitates interactions through hydrogen bonding and ionic interactions, while the mercapto group can engage in redox reactions and form covalent bonds with thiol-reactive species. This compound has shown potential in modulating enzyme activities and influencing receptor interactions, which may lead to various biological effects such as anti-inflammatory or antioxidant activities .

Several synthesis methods have been developed for producing 1-(2-Amino-3-mercaptophenyl)propan-1-one:

  • Condensation Reaction: A common synthetic route involves the reaction of 2-amino-3-mercaptophenylacetic acid with acetone under acidic conditions, typically using hydrochloric acid as a catalyst. This reaction is performed at elevated temperatures to promote the formation of the desired product.
  • Bromination: Another method includes bromination of related compounds followed by substitution reactions to yield the target compound.

These methods are optimized to improve yield and purity while minimizing by-products.

The applications of 1-(2-Amino-3-mercaptophenyl)propan-1-one span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug development for conditions involving oxidative stress or inflammation.
  • Biochemical Research: Its ability to form covalent bonds with proteins makes it a useful tool for studying protein functions and pathways relevant to disease mechanisms .

Research indicates that 1-(2-Amino-3-mercaptophenyl)propan-1-one interacts with specific molecular targets, influencing biochemical pathways. Studies have shown that its amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. These interactions highlight its potential as a therapeutic agent or a tool for biochemical research .

Several compounds share structural similarities with 1-(2-Amino-3-mercaptophenyl)propan-1-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(2-Amino-3-mercaptophenyl)propan-2-oneC9H11NOSC_9H_{11}NOSDifferent ketone position affecting reactivity
1-(3-Mercaptophenyl)propan-2-oneC9H10OSC_9H_{10}OSLacks amino group; different reactivity
4-Amino-5-mercapto[1,2,4]triazolesC4H5N5SC_4H_5N_5SDifferent core structure; distinct pharmacological properties
1-(4-Ethyl-3-mercaptophenyl)propan-1-oneC11H14OSC_{11}H_{14}OSContains an ethyl substituent; altered reactivity

The uniqueness of 1-(2-Amino-3-mercaptophenyl)propan-1-one lies in its specific combination of functional groups and their positions, which confer distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

181.05613515 g/mol

Monoisotopic Mass

181.05613515 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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